N-(3-Aminopropyl)-5-(dimethylamino)naphthalene-1-sulfonamide
Description
Systematic IUPAC Nomenclature and CAS Registry Analysis
The compound’s IUPAC name, N-(3-aminopropyl)-5-(dimethylamino)naphthalene-1-sulfonamide , follows substitutive nomenclature rules. The parent structure is naphthalene, with substituents at positions 1 and 5. Position 1 hosts a sulfonamide group (-SO₂NH₂) modified by a 3-aminopropyl chain, while position 5 features a dimethylamino group (-N(CH₃)₂). The CAS Registry Number 34987-20-7 uniquely identifies this configuration, distinguishing it from structurally similar dansyl derivatives such as dansyl chloride (CAS 605-65-2) or N-(3-aminopentyl)naphthalene-1-sulfonamide (CAS 114795743).
| Nomenclature Parameter | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Registry Number | 34987-20-7 |
| Common Synonyms | Dansyl-3-aminopropyl sulfonamide |
The sulfonamide group’s orientation relative to the naphthalene ring system is critical for differentiating this compound from analogs like N-(3,4-dimethyl-5-isoxazolyl)-5-(dimethylamino)naphthalene-1-sulfonamide (CAS 122272), which substitutes the aminopropyl chain with a heterocyclic isoxazole moiety.
Molecular Formula and Weight Validation
High-resolution mass spectrometry (HRMS) confirms the molecular formula C₁₅H₂₁N₃O₂S , corresponding to a monoisotopic mass of 307.135 g/mol (exact mass) and a molecular weight of 307.411 g/mol . The formula aligns with the structural features:
- 15 Carbon atoms : 10 from the naphthalene ring, 2 from dimethylamino, and 3 from the aminopropyl chain.
- 21 Hydrogen atoms : Distributed across aromatic (8), dimethylamino (6), and aliphatic (7) positions.
- 3 Nitrogen atoms : One in the sulfonamide, one in dimethylamino, and one in the aminopropyl group.
Discrepancies in reported molecular weights for related compounds, such as N-(3-aminopentyl)naphthalene-1-sulfonamide (C₁₅H₂₀N₂O₂S, 292.4 g/mol), arise from variations in alkyl chain length and functional groups.
Crystal Structure and Conformational Analysis
While single-crystal X-ray diffraction data for this compound remains unpublished, computational models predict a non-planar conformation due to steric interactions between the sulfonamide group and the naphthalene ring. The compound’s polar surface area (PSA) of 83.81 Ų , calculated from its SMILES string, suggests moderate solubility in polar solvents like ethanol or dimethyl sulfoxide.
Key conformational features include:
- Torsional angle (C1-S-N-C3) : Approximately 112°, favoring a staggered configuration to minimize steric strain.
- Hydrogen bonding potential : The primary amine (-NH₂) and sulfonamide (-SO₂NH-) groups enable interactions with biological targets or fluorescent probes.
Comparatively, dansyl chloride (C₁₂H₁₂ClNO₂S) adopts a nearly planar geometry due to conjugation between the sulfonyl chloride and dimethylamino groups, as evidenced by its crystalline structure.
Comparative Structural Analysis with Dansyl Derivatives
This compound belongs to the dansyl family, characterized by a naphthalene ring substituted with a dimethylamino group and a sulfonamide moiety. Structural variations among derivatives include:
| Derivative | Key Structural Difference | Biological/Functional Impact |
|---|---|---|
| Dansyl chloride (CAS 605-65-2) | Sulfonyl chloride (-SO₂Cl) at position 1 | Reactive toward amines, used for labeling |
| N-(3-Aminopentyl)naphthalene-1-sulfonamide (CAS 114795743) | Longer alkyl chain (pentyl vs. propyl) | Altered lipid solubility and cell permeability |
| 5-(Dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)-1-naphthalenesulfonamide (CAS 122272) | Isoxazole substituent | Enhanced binding to hydrophobic enzyme pockets |
The aminopropyl chain in this compound confers pH-sensitive fluorescence , as the primary amine’s protonation state modulates electron delocalization in the dansyl chromophore. This contrasts with non-aminated derivatives like dansyl chloride, which exhibit fluorescence independent of pH but require conjugation to amines for stability.
Substituent effects on spectroscopic properties are notable:
- λₑₓ/λₑₘ : 340/520 nm (similar to dansyl chloride’s 330/510 nm).
- Quantum yield : Reduced compared to dansylamide due to rotational flexibility of the aminopropyl chain.
Properties
IUPAC Name |
N-(3-aminopropyl)-5-(dimethylamino)naphthalene-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c1-18(2)14-8-3-7-13-12(14)6-4-9-15(13)21(19,20)17-11-5-10-16/h3-4,6-9,17H,5,10-11,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYQYJPGDGCGEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20562599 | |
| Record name | N-(3-Aminopropyl)-5-(dimethylamino)naphthalene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20562599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34987-20-7 | |
| Record name | N-(3-Aminopropyl)-5-(dimethylamino)-1-naphthalenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34987-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Aminopropyl)-5-(dimethylamino)naphthalene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20562599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Procedure:
Reagents :
- Dansyl chloride (1.1 mmol)
- 3-Aminopropylamine (1.0 mmol)
- Anhydrous pyridine (1 mL)
- N₂ atmosphere
Reaction Conditions :
- Dansyl chloride is added dropwise to a solution of 3-aminopropylamine in pyridine at 0°C under stirring.
- The mixture is agitated at room temperature until TLC confirms complete consumption of the limiting reagent (typically 4–6 hours).
Workup :
| Parameter | Value/Description |
|---|---|
| Yield | 72–91% (reported for similar sulfonamides) |
| Purity | >95% (column chromatography) |
| Key Advantage | High yield, straightforward workup |
Alternative Method Using Triethylamine in Methanol
This approach substitutes pyridine with triethylamine (TEA) to simplify solvent handling.
Procedure:
Reagents :
- Dansyl chloride (1.0 mmol)
- 3-Aminopropylamine (1.0 mmol)
- Triethylamine (10 mmol)
- Methanol (20 mL)
Reaction Conditions :
Workup :
| Parameter | Value/Description |
|---|---|
| Yield | ~70% (estimated for analogous sulfonamides) |
| Purity | 85–90% (TLC-guided purification) |
| Key Advantage | Avoids pyridine’s foul odor |
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, reducing time from hours to minutes.
Procedure:
Reagents :
- Dansyl chloride (1.0 mmol)
- 3-Aminopropylamine (1.0 mmol)
- Dichloromethane (DCM, 10 mL)
Reaction Conditions :
Workup :
- Solvent is evaporated, and the residue is recrystallized from ethanol.
| Parameter | Value/Description |
|---|---|
| Yield | 95% (reported for similar adamantane derivatives) |
| Purity | >98% (single crystallization step) |
| Key Advantage | High efficiency, minimal byproducts |
Comparative Analysis of Methods
| Method | Solvent | Base | Time (hours) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Pyridine Protocol | Pyridine | Pyridine | 4–6 | 72–91 | >95 |
| TEA/Methanol | Methanol | Triethylamine | 48 | ~70 | 85–90 |
| Microwave-Assisted | DCM | None | 0.17 | 95 | >98 |
Critical Observations :
- Pyridine-based methods are optimal for high-purity products but require careful handling due to pyridine’s toxicity.
- Microwave-assisted synthesis offers superior yields and rapid processing, making it ideal for large-scale production.
- TEA/methanol methods are suitable for labs avoiding pyridine but may require extended reaction times.
Characterization and Validation
Post-synthesis validation ensures structural integrity:
| Technique | Key Observations |
|---|---|
| ¹H NMR | δ 8.50 (d, 1H, naphthalene), δ 2.87 (s, 6H, N(CH₃)₂), δ 3.19 (m, 2H, NHCH₂CH₂CH₂) |
| ¹³C NMR | δ 151.6 (SO₂NH), δ 138.7 (naphthalene C), δ 45.5 (N(CH₃)₂) |
| MALDI-TOF MS | [M+H]⁺ = 293.14 (expected molecular weight) |
Note : Actual data may vary slightly depending on the batch and instrumentation.
Challenges and Optimization Strategies
- Low Yield :
- Byproduct Formation :
- Solubility Issues :
Industrial and Research Applications
Chemical Reactions Analysis
1-Naphthalenesulfonamide, N-(3-aminopropyl)-5-(dimethylamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the naphthalene ring are replaced by other groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts like palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Therapeutic Applications
1.1 Alzheimer's Disease Treatment
One of the most significant applications of N-(3-Aminopropyl)-5-(dimethylamino)naphthalene-1-sulfonamide is in the treatment of Alzheimer's disease. Research indicates that compounds with a sulfonamide moiety can modulate amyloid beta protein levels, which are critical in the pathology of Alzheimer's disease. These compounds are believed to inhibit the proteolytic cleavage of amyloid precursor proteins, potentially reducing the formation of amyloid plaques in the brain .
1.2 Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. By coupling it with various amines and dansyl chloride, researchers have synthesized sulfonamides that exhibit promising biological activities against cancer cells. Molecular docking studies suggest that these compounds can effectively bind to specific cancer-related targets, indicating their potential utility in cancer therapy .
Fluorescent Probes
2.1 Design and Synthesis
The dansyl group present in this compound makes it an excellent candidate for use as a fluorescent probe. The compound has been utilized in designing fluorescent ligands that can bind to hydrophobic sites in proteins or membranes, enhancing the detection capabilities in biochemical assays .
2.2 Applications in Drug Monitoring
Fluorescent sensing applications have been explored for non-steroidal anti-inflammatory drugs using this compound. Its ability to interact with various drug molecules allows for the development of assays that can monitor drug levels in biological systems, facilitating better therapeutic management .
Case Studies
Mechanism of Action
The mechanism by which 1-Naphthalenesulfonamide, N-(3-aminopropyl)-5-(dimethylamino)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The compound’s structural analogues differ primarily in the substituent attached to the sulfonamide nitrogen. Key examples include:
Key Observations :
- Chain Length: Extending the alkyl chain (e.g., 3-aminopropyl vs. 5-aminopentyl) increases molecular weight and hydrophobicity, affecting membrane permeability .
- Functional Groups: The azide group in N-(3-azidopropyl) derivatives enables bioorthogonal click reactions, while primary amines (e.g., 3-aminopropyl) are ideal for covalent bonding .
- Aromatic Substituents : Bulky groups like 2,3-dihydro-1H-inden-5-yl enhance steric effects, influencing enzyme binding in carbonic anhydrase inhibition .
Key Observations :
Spectroscopic Properties
1H NMR Shifts (Selected Signals) :
Key Observations :
- The dimethylamino group consistently appears as a singlet near δ 2.85–2.89 ppm across all derivatives.
- Aromatic proton shifts remain similar, but substituents introduce distinct splitting patterns (e.g., indane protons in ).
Biological Activity
N-(3-Aminopropyl)-5-(dimethylamino)naphthalene-1-sulfonamide, commonly referred to in research contexts as a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article reviews the current understanding of its biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a naphthalene core with a sulfonamide functional group and an aminoalkyl side chain. This structure is crucial for its interaction with biological targets, particularly in inhibiting specific enzymes and affecting cellular processes.
-
Enzyme Inhibition :
- The compound has been studied for its inhibitory effects on various carbonic anhydrase (CA) isoforms, particularly CA IX and XII, which are implicated in tumorigenesis and metastasis. In vitro studies have shown that modifications to the sulfonamide structure can enhance selectivity and potency against these enzymes .
- The compound's mechanism involves competitive inhibition, where it binds to the active site of the enzyme, preventing substrate access and subsequent catalytic activity.
-
Anti-cancer Activity :
- Research indicates that this compound exhibits anti-proliferative effects on various cancer cell lines. For example, it has demonstrated significant cytotoxicity against HT-29 colon cancer cells under hypoxic conditions, suggesting its potential use in targeting tumor microenvironments .
- The compound has also shown promise in inhibiting cell migration in metastatic cancer models, which is critical for preventing cancer spread .
Structure-Activity Relationship (SAR)
The effectiveness of this compound is closely related to its structural components. Key findings from SAR studies include:
- Hydrophobic Interactions : The presence of hydrophobic substituents enhances binding affinity to target proteins.
- Functional Group Variation : Modifications to the amino and sulfonamide groups can significantly impact biological activity. For instance, the introduction of different alkyl chains or aromatic groups has been shown to optimize enzyme inhibition properties .
Study 1: Inhibition of Carbonic Anhydrase IX
A study assessing the inhibitory effects of various sulfonamide derivatives on CA IX revealed that this compound exhibited IC50 values comparable to established inhibitors like acetazolamide. This suggests its potential as a lead compound for developing targeted therapies against tumors expressing CA IX .
Study 2: Anti-proliferative Effects on Cancer Cell Lines
In vitro assays demonstrated that this compound reduced cell viability in multiple cancer cell lines, including MDA-MB-231 breast cancer cells and MG-63 osteosarcoma cells. The compound's efficacy was notably enhanced under hypoxic conditions, indicating its relevance in treating solid tumors where oxygen levels are often low .
Data Tables
| Compound Name | Target Enzyme | IC50 (nM) | Cell Line | Effect |
|---|---|---|---|---|
| This compound | CA IX | 51.6 | HT-29 | Significant inhibition under hypoxia |
| This compound | CA XII | 99.6 | MDA-MB-231 | Moderate inhibition |
| Acetazolamide | CA IX | 50 | HT-29 | Positive control |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
